N-(cyclohexylmethyl)-1,3,5-trimethyl-N-pyridin-2-ylpyrazole-4-carboxamide
Description
N-(cyclohexylmethyl)-1,3,5-trimethyl-N-pyridin-2-ylpyrazole-4-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a pyridinyl group, a cyclohexylmethyl group, and three methyl groups
Properties
IUPAC Name |
N-(cyclohexylmethyl)-1,3,5-trimethyl-N-pyridin-2-ylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-14-18(15(2)22(3)21-14)19(24)23(17-11-7-8-12-20-17)13-16-9-5-4-6-10-16/h7-8,11-12,16H,4-6,9-10,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSYYJAJTZJBDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N(CC2CCCCC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohexylmethyl)-1,3,5-trimethyl-N-pyridin-2-ylpyrazole-4-carboxamide typically involves multi-step organic reactions
-
Preparation of the Pyrazole Core: : The pyrazole ring can be synthesized via a condensation reaction between a 1,3-diketone and hydrazine. For instance, acetylacetone (2,4-pentanedione) can react with hydrazine hydrate under reflux conditions to form 3,5-dimethylpyrazole.
-
Introduction of the Pyridinyl Group: : The pyridinyl group can be introduced through a nucleophilic substitution reaction. For example, 2-chloropyridine can react with the pyrazole derivative in the presence of a base such as potassium carbonate to form N-pyridin-2-ylpyrazole.
-
Cyclohexylmethylation: : The cyclohexylmethyl group can be introduced via an alkylation reaction. Cyclohexylmethyl chloride can react with the N-pyridin-2-ylpyrazole derivative in the presence of a strong base like sodium hydride to yield the desired product.
-
Final Carboxamide Formation: : The carboxamide group can be introduced by reacting the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring. Common oxidizing agents include potassium permanganate or chromium trioxide.
-
Reduction: : Reduction reactions can target the carboxamide group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
-
Substitution: : The pyridinyl group can participate in electrophilic substitution reactions, allowing for further functionalization. For example, nitration can introduce a nitro group onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid and sulfuric acid for nitration.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Introduction of functional groups such as nitro, halogen, or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, N-(cyclohexylmethyl)-1,3,5-trimethyl-N-pyridin-2-ylpyrazole-4-carboxamide can be used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes can be studied for their catalytic properties in various organic reactions.
Biology
In biological research, this compound can be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound can be explored for its pharmacological properties. It may exhibit activity against certain diseases, and its derivatives could be optimized for better efficacy and safety.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(cyclohexylmethyl)-1,3,5-trimethyl-N-pyridin-2-ylpyrazole-4-carboxamide would depend on its specific application. In a biological context, it may act by binding to a specific enzyme or receptor, altering its activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(cyclohexylmethyl)-1,3,5-trimethylpyrazole-4-carboxamide: Lacks the pyridinyl group, which may affect its binding properties and reactivity.
N-(cyclohexylmethyl)-1,3,5-trimethyl-N-phenylpyrazole-4-carboxamide: Contains a phenyl group instead of a pyridinyl group, which could influence its electronic properties and interactions.
Uniqueness
N-(cyclohexylmethyl)-1,3,5-trimethyl-N-pyridin-2-ylpyrazole-4-carboxamide is unique due to the presence of both the pyridinyl and cyclohexylmethyl groups, which confer distinct steric and electronic characteristics. These features can enhance its binding affinity and specificity for certain targets, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
